Catalytic Alkylation Yield: 3-Phenylhexane vs. 2-Phenylhexane on BEA Zeolite
In a solvent-free liquid-phase alkylation of benzene with 1-hexene using BEA zeolite catalyst under optimized conditions, 3-phenylhexane was produced with a yield of 47.9 wt%, exceeding the yield of 2-phenylhexane (38.7 wt%) by 9.2 percentage points, representing a 23.8% relative yield advantage [1]. This yield differential is a direct consequence of the shape-selective constraints imposed by the BEA zeolite's three-dimensional 12-membered ring channel system, which favors formation of the 3-phenyl positional isomer over the 2-phenyl isomer.
| Evidence Dimension | Reaction yield (product distribution) in benzene alkylation with 1-hexene |
|---|---|
| Target Compound Data | 3-Phenylhexane: 47.9 wt% yield |
| Comparator Or Baseline | 2-Phenylhexane: 38.7 wt% yield |
| Quantified Difference | 9.2 wt% absolute difference (23.8% relative yield advantage) |
| Conditions | BEA zeolite catalyst (BET surface area 600.61 m²/g, mesopore volume 0.3956 cm³/g), liquid-phase solvent-free batch reactor, autogenous pressure, benzene conversion 86.6 wt% |
Why This Matters
This yield differential directly informs procurement decisions for synthetic route optimization: selecting BEA zeolite catalysis yields 3-phenylhexane as the predominant product over 2-phenylhexane, enabling more efficient and cost-effective production of the 3-isomer.
- [1] Saxena, S.K., Viswanadham, N., & Al-Muhtaseb, A.H. (2017). Effect of zeolite pore morphology on solvent-less alkylation of benzene with 1-hexene. Materials Today Chemistry, 4, 45-52. View Source
